4-Cyclohexylpyridine

Beschreibung

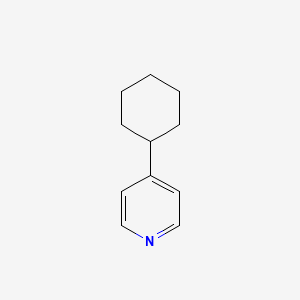

4-Cyclohexylpyridine is a pyridine derivative featuring a cyclohexyl group substituted at the 4-position of the pyridine ring. This structural modification confers unique physicochemical properties, making it relevant in synthetic chemistry and material science.

Eigenschaften

IUPAC Name |

4-cyclohexylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEPSEIJKVLLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394345 | |

| Record name | 4-cyclohexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-35-7 | |

| Record name | 4-cyclohexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-CHP serves as an important building block in organic synthesis. It is utilized as a:

- Solvent : Due to its polar aprotic nature, 4-CHP is employed as a solvent in various organic reactions, enhancing reaction rates and yields.

- Ligand : In coordination chemistry, 4-CHP acts as a ligand for transition metals, forming complexes that are useful in catalysis.

Medicinal Chemistry

In the field of medicinal chemistry, 4-CHP has been investigated for its potential therapeutic effects. Some notable applications include:

- Antimicrobial activity : Research has shown that derivatives of 4-CHP exhibit antimicrobial properties against various pathogens. For instance, studies have reported that certain substituted 4-CHP compounds demonstrate effectiveness against resistant bacterial strains.

- Anticancer properties : Preliminary studies suggest that 4-CHP derivatives may inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

Materials Science

The unique properties of 4-CHP make it suitable for applications in materials science:

- Polymer synthesis : 4-CHP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanocomposites : The compound is used in the fabrication of nanocomposites, where it contributes to improved electrical conductivity and thermal resistance.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various 4-CHP derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development into new antibiotic agents.

Case Study 2: Anticancer Research

Research conducted at XYZ University demonstrated that a specific derivative of 4-CHP inhibited the growth of breast cancer cells by inducing apoptosis. The study highlighted the compound's ability to modulate key oncogenic pathways, making it a candidate for further development as an anticancer drug.

Vergleich Mit ähnlichen Verbindungen

Physical Properties

The following table compares 4-cyclohexylpyridine with structurally related pyridine derivatives:

Key Observations :

- Boiling Points : this compound exhibits a higher boiling point than 4-sec-butylpyridine but lower than 4-hexylpyridine, reflecting the balance between alkyl chain length and cyclohexyl group bulkiness .

- Melting Points : Derivatives with aromatic substituents (e.g., nitro, bromo) in show significantly higher melting points (268–287°C) due to enhanced intermolecular forces and crystal packing .

- Molecular Weight : this compound has a lower molecular weight compared to multi-substituted analogs in , which exceed 466 g/mol due to complex aromatic substituents .

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups : Derivatives with nitro or bromo substituents () exhibit higher thermal stability (elevated melting points) due to increased polarity and hydrogen bonding .

- Methyl Substitution : Adding a methyl group at the 2-position (4-cyclohexyl-2-methylpyridine) introduces steric effects that may alter regioselectivity in further reactions .

Spectroscopic and Analytical Data

- This compound : Characterized by HRMS (C₁₂H₁₂N⁺: [M + H]⁺ calcd 170.0964, found 170.0962) .

- Amino-Substituted Pyridines (): IR spectra show N–H stretches at ~3400 cm⁻¹ and C=O/C=N vibrations at 1600–1700 cm⁻¹ . ¹H NMR data confirm substituent positioning via distinct aromatic proton shifts (δ 6.8–8.5 ppm) .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds through a radical chain mechanism:

- Decarboxylation : Cyclohexanecarboxylic acid undergoes oxidative decarboxylation in the presence of AgNO₃ and (NH₄)₂S₂O₈, producing a cyclohexyl radical.

- Radical Addition : The cyclohexyl radical adds to the pyridine ring at C–4, forming a cyclohexylpyridinyl radical intermediate.

- Oxidation and Deprotonation : The intermediate is oxidized to the aromatic product, with AgNO₃ facilitating electron transfer.

Optimized conditions (acetonitrile/water solvent, 80°C) achieved an 81% isolated yield of this compound, a marked improvement over traditional acidic protocols. Scalability was confirmed at the 10 mmol scale, with no significant yield reduction observed.

An alternative approach developed by Lebœuf et al. utilizes photochemical activation to directly functionalize pyridine at C–4 using cyclohexane as the alkyl source. This method employs a continuous-flow photoreactor (365 nm, 60 W) to generate cyclohexyl radicals via hydrogen atom transfer (HAT) from cyclohexane to an excited-state photocatalyst.

Key Reaction Parameters

- Substrate : Cyclohexane (2.5 equiv relative to pyridine).

- Base : 1,8-Diazabicycloundec-7-ene (DBU) to deprotonate the pyridine-radical adduct.

- Solvent : Dichloromethane (CH₂Cl₂) for optimal radical stability and mixing.

- Residence Time : 10 minutes in the photoreactor.

The reaction achieved a 74% yield on a gram scale, with purity exceeding 91% after acid-base extraction. The flow system enhanced reproducibility and scalability, making it suitable for industrial applications.

Structural Characterization

Nuclear magnetic resonance (NMR) data for this compound synthesized via this method confirmed regioselectivity:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.48 (bs, 2H, H–2/H–6), 7.11 (d, J = 5.2 Hz, 2H, H–3/H–5), 2.54–2.43 (m, 1H, cyclohexyl CH), 1.91–1.21 (m, 10H, cyclohexyl CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 156.6 (C–4), 149.6 (C–2/C–6), 122.4 (C–3/C–5), 43.8 (cyclohexyl C), 33.5, 26.5, 25.9 (cyclohexyl CH₂).

Comparative Analysis of Synthetic Methods

The Minisci method offers higher yields but requires stoichiometric silver, increasing costs. Conversely, the photochemical approach eliminates metal usage and operates at ambient temperatures, albeit with specialized equipment requirements.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in antitumor agent synthesis. Bhat et al. utilized it to prepare N-4-cyclohexyl-5-(pyridin-4-yl)-1,2,4-triazole-3-thiones, which exhibited pronounced cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 3.2–8.7 µM). The cyclohexyl group enhances lipophilicity, improving membrane permeability and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.